1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)

Catalog No.
S1493657
CAS No.
111324-03-9
M.F
C14H39N7P2
M. Wt
367.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2La...

CAS Number

111324-03-9

Product Name

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)

IUPAC Name

N-[tert-butylimino-(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C14H39N7P2

Molecular Weight

367.45 g/mol

InChI

InChI=1S/C14H39N7P2/c1-14(2,3)15-22(17(4)5,18(6)7)16-23(19(8)9,20(10)11)21(12)13/h1-13H3

InChI Key

CJTQESMNKMUZAO-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Properties and Advantages:

Here are some key properties that make Phosphazene base P2-t-Bu solution valuable in scientific research:

  • Extremely strong base: It is significantly stronger than commonly used bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) []. This property allows it to deprotonate a wider range of weakly acidic compounds.
  • High selectivity: Due to its steric hindrance, Phosphazene base P2-t-Bu exhibits high selectivity for certain deprotonation reactions, minimizing undesired side reactions [, ].
  • Stability: It is stable towards hydrolysis and unaffected by alkylating agents, making it suitable for use in various reaction conditions [].

Applications:

Phosphazene base P2-t-Bu solution finds applications in various fields of scientific research, including:

  • Organic synthesis: As a strong and selective base, it is used in a variety of organic reactions, such as deprotonation, alkylation, acylation, and condensation reactions [, , ].
  • Organometallic chemistry: It can be employed to deprotonate transition metal complexes, generating new catalysts or reactive intermediates [].
  • Polymer chemistry: It is used in the synthesis of functional polymers by deprotonating monomers or initiating polymerization reactions [].

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) is a complex organophosphorus compound characterized by its unique structure and properties. It features a molecular formula of C14H39N7P2 and is recognized for its catenated phosphazene backbone, which is a distinctive feature among phosphazenes. The compound includes five dimethylamino groups attached to a tert-butyl group, contributing to its steric bulk and potential reactivity .

This compound is categorized under phosphazenes, a class of compounds known for their versatile applications in various fields, including materials science and catalysis. The presence of nitrogen and phosphorus in its structure allows for unique interactions with other chemical species.

Due to the presence of reactive amine groups. These reactions may include:

  • Nucleophilic Substitution: The dimethylamino groups can act as nucleophiles in substitution reactions with electrophiles.
  • Coordination Chemistry: The phosphorus atoms can coordinate with metal ions, forming complexes that can be used in catalysis.
  • Polymerization Reactions: As a catalyst in polymerization processes, this compound can facilitate the formation of new polymeric materials.

The synthesis of 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) typically involves the following steps:

  • Formation of Phosphazene Backbone: The initial step usually involves the reaction of phosphorus trichloride with amines to form phosphazenes.
  • Introduction of tert-butyl and Dimethylamino Groups: Subsequent reactions introduce the tert-butyl group and multiple dimethylamino groups through alkylation processes.
  • Catenation Process: The catenation of phosphazenes can be achieved through controlled polymerization conditions to form the desired catenadi(phosphazene) structure.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity .

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)Catenated structure with multiple dimethylamino groupsCatalysis and material scienceHexa(dimethylamino)phosphazeneSix dimethylamino substituentsStrong basicity in catalysisBis(dimethylamino)phosphazeneTwo dimethylamino groupsUsed in organic synthesisPhosphazene base P2-t-BuContains tert-butyl groupPolymerization catalyst

This comparison highlights the uniqueness of 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene), particularly its catenated structure which enhances its sterics and potential reactivity compared to other phosphazenes.

Research into the interaction of 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) with other chemical species is crucial for understanding its reactivity and potential applications. Studies may focus on:

  • Metal Coordination: Investigating how this compound coordinates with various metal ions could provide insights into its catalytic properties.
  • Biological Interactions: Evaluating how it interacts with biomolecules could reveal potential therapeutic applications or toxicity concerns.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Phosphazene base P2-t-Bu solution

Dates

Modify: 2024-04-14

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